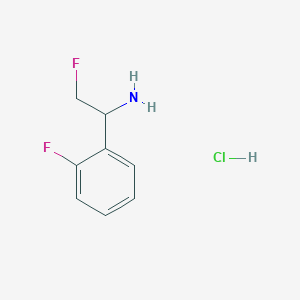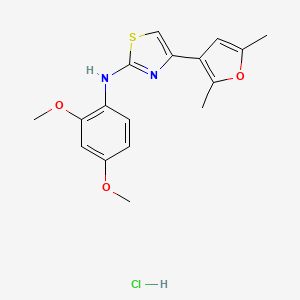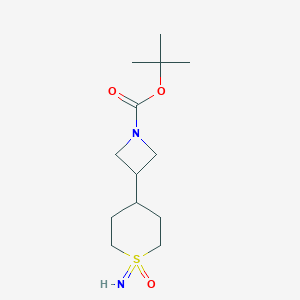![molecular formula C19H19ClN2O3S B2904605 N-(3-chloro-4-methylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 898423-55-7](/img/structure/B2904605.png)
N-(3-chloro-4-methylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups and rings. The name suggests it contains a quinoline ring, which is a type of heterocyclic compound. Quinolines are common in many natural products and pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the quinoline ring might be formed using a Skraup or Doebner-Von Miller synthesis . The sulfonamide group could be introduced using a sulfonyl chloride in an S_N2 reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinoline ring system is a bicyclic compound consisting of a benzene ring fused to a pyridine ring .Chemical Reactions Analysis
This compound, like other quinolines, would be expected to undergo reactions typical of aromatic compounds. This could include electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions at the nitrogen such as alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the exact structure of the compound. Factors influencing the properties could include the presence and position of functional groups, the overall shape and size of the molecule, and the specific atoms present .Applications De Recherche Scientifique
Antibacterial Activity
Several studies have synthesized and tested derivatives similar to N-(3-chloro-4-methylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide for their antibacterial properties. For instance, Alavi et al. (2017) investigated the green synthesis of novel quinoxaline sulfonamides, evaluating their effectiveness against Staphylococcus spp. and Escherichia coli, indicating a potential avenue for developing new antibacterial agents (Alavi et al., 2017).
Antimalarial Activity
The synthesis of N-(7-chloroquinolinyl-4-aminoalkyl)arylsulfonamides and their testing against Plasmodium falciparum strains demonstrated promising antimalarial activity, offering insights into hemozoin formation inhibition as a potential target for malaria chemotherapy (Verma et al., 2016).
Antimicrobial Evaluation
Quinoline derivatives clubbed with sulfonamide moiety have been synthesized and assessed for their antimicrobial efficacy. The compounds displayed significant activity against Gram-positive bacteria, highlighting the therapeutic potential of such chemical scaffolds in combating microbial infections (Biointerface Research in Applied Chemistry, 2019).
Chemical Synthesis and Evaluation
Research has delved into the synthesis of various derivatives and analogs, exploring their chemical properties and potential biological activities. This includes the study of different sulfonamide derivatives for their potential in creating new chemical entities with therapeutic applications (Ghorab et al., 2015).
Neuroprotective Properties
Compounds such as 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX) have been identified for their neuroprotective properties against cerebral ischemia, showcasing the potential of quinoxaline derivatives in neurological research and therapy (Sheardown et al., 1990).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3S/c1-12-4-6-15(11-17(12)20)21-26(24,25)16-9-13-3-2-8-22-18(23)7-5-14(10-16)19(13)22/h4,6,9-11,21H,2-3,5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUYCCUOOWANOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2904526.png)
![2-(2-methoxyphenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2904530.png)
![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2904531.png)
![4-{4-cyano-5-[(4-ethoxyphenyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2904533.png)


![N-[2-(1H-indol-3-yl)ethyl]-N'-(pyridin-4-yl)ethanediamide](/img/structure/B2904536.png)

![2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2904539.png)


![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2904543.png)
methyl}-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2904544.png)
![5-[(4-methoxyphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B2904545.png)